![molecular formula C22H21N5O2 B2449118 4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide CAS No. 1251685-01-4](/img/structure/B2449118.png)

4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

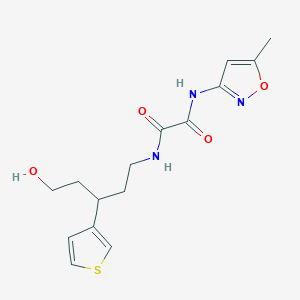

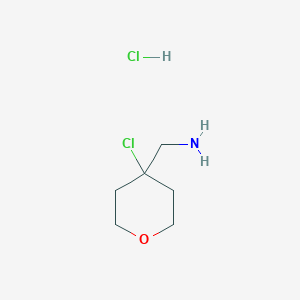

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains a quinolin-8-yl group, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The benzimidazole moiety is a bicyclic heteroarene, a type of organic compound with a structure that includes nonadjacent positions of nitrogen atoms . The quinolin-8-yl group is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are part of several marketed drugs . They can undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any functional groups. Benzimidazoles are generally stable compounds .Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The compound contains an imidazole ring, which is a key component in the synthesis of functional molecules used in various everyday applications .

Antitumor Agents

Some compounds that contain the imidazole ring have shown moderate to high inhibitory activities against various tumor cell lines . They exhibit much lower cytotoxicities against normal cell lines compared to traditional chemotherapy drugs .

Induction of Apoptosis

The compound has been suggested to show antiproliferative activity due to the induction of apoptosis . This means it could potentially be used in treatments that aim to induce programmed cell death in cancer cells .

Inhibition of BET Bromodomains

Bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Inhibition of BET bromodomains by small molecule inhibitors has emerged as a promising therapeutic strategy for cancer .

Antileishmanial Agents

A series of uniquely functionalized derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential use of the compound in the treatment of leishmaniasis .

Corrosion Inhibitor

The compound has been used as a green corrosion inhibitor for mild steel in 1 M hydrochloric acid . This suggests potential industrial applications in the prevention of corrosion .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide” are currently unknown. The compound contains a benzimidazole and quinoline moiety, which are common structural motifs in many bioactive compounds . .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets through different mechanisms, such as inhibition of enzymes or modulation of receptors . The exact interaction of this compound with its potential targets would need to be determined through further experimental studies.

Biochemical Pathways

Without specific experimental data, it’s challenging to summarize the affected biochemical pathways of this compound. Benzimidazole derivatives have been involved in a variety of biochemical pathways, including dna synthesis, protein synthesis, and cell cycle regulation . The exact pathways affected by this compound would need to be determined through further experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been known to exhibit various biological activities, including antiviral, antibacterial, and anticancer effects . The exact effects of this compound would need to be determined through further experimental studies.

Propiedades

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-20(26-18-9-3-6-16-7-4-13-24-22(16)18)11-5-12-23-21(29)14-27-15-25-17-8-1-2-10-19(17)27/h1-4,6-10,13,15H,5,11-12,14H2,(H,23,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLULLKLKHGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2449038.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2449040.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449042.png)

![5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B2449044.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2449046.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)

![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)